molecular formula C21H16FN3O3S2 B2600436 3-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898421-78-8

3-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

Cat. No. B2600436
CAS RN: 898421-78-8
M. Wt: 441.5
InChI Key: YPXDAXBVTRDFIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Pharmacological Potential

Antiarrhythmic Activity

Some studies have explored the class III antiarrhythmic activity of novel substituted benzamides and sulfonamides, including compounds related to the specified chemical structure. These compounds have shown potent activity and are devoid of effects on conduction both in vitro and in vivo, highlighting their potential in treating arrhythmias without affecting the cardiac conduction system (Ellingboe et al., 1992).

Antimicrobial Activity

Another study reported on the synthesis of fluoro substituted sulfonamide benzothiazole derivatives, which were screened for their antimicrobial activity. These compounds demonstrated significant therapeutic potential due to their broad range of biodynamic properties, indicating their usefulness in developing new antimicrobial agents (Jagtap et al., 2010).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives, closely related to the chemical structure , have been synthesized and tested for their antiproliferative activities against various cell lines. Some derivatives showed promising broad-spectrum antitumor activity, comparable to that of standard anticancer drugs (Mert et al., 2014).

Chemical Synthesis and Stability

Metabolic Stability Improvement

Research focused on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound with a closely related structure, aimed at improving its metabolic stability. By examining various heterocyclic analogues, researchers sought to reduce or eliminate metabolic deacetylation, a common issue affecting the compound's stability (Stec et al., 2011).

Synthesis of Related Derivatives

The synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions has been explored, leading to novel cyclic sulfonamide structures. This approach demonstrates the versatility and potential of sulfonamide derivatives in creating compounds with significant biological activity (Greig et al., 2001).

properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S2/c1-13-23-19-12-16(7-10-20(19)29-13)24-21(26)14-3-2-4-17(11-14)25-30(27,28)18-8-5-15(22)6-9-18/h2-12,25H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXDAXBVTRDFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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